(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione
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Overview
Description
Preparation Methods
The synthesis of NSC 269148 involves several steps:
Hydrolysis of Nogalomycin: Nogalomycin is hydrolyzed with aqueous potassium hydroxide to yield nogalomycinic acid.
Treatment with DMF: Nogalomycinic acid is then treated with dimethylformamide in methanol at room temperature to produce nogamycine.
Methanolysis: Finally, nogamycine is methanolyzed with hydrochloric acid in refluxing methanol to obtain NSC 269148.
Chemical Reactions Analysis
NSC 269148 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced analogs.
Substitution: NSC 269148 can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include potassium hydroxide, dimethylformamide, methanol, and hydrochloric acid. The major products formed from these reactions are derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of anthracycline derivatives.
Biology: Researchers investigate its interactions with DNA and its effects on cellular processes.
Medicine: NSC 269148 has shown promise as an antitumor agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of NSC 269148 involves its ability to intercalate into DNA and interact with topoisomerase II. This interaction inhibits DNA replication and repair, as well as RNA and protein synthesis. By disrupting these critical cellular processes, NSC 269148 can induce cell death in rapidly dividing tumor cells .
Comparison with Similar Compounds
NSC 269148 is similar to other anthracycline antibiotics, such as doxorubicin and daunorubicin. it is less cardiotoxic than doxorubicin, making it a potentially safer alternative for cancer treatment . Other similar compounds include:
Nogalamycin: The parent compound from which NSC 269148 is derived.
Doxorubicin: A widely used anthracycline antibiotic with potent antitumor activity.
Daunorubicin: Another anthracycline antibiotic used in cancer therapy.
NSC 269148 stands out due to its unique chemical structure and reduced cardiotoxicity, which may offer advantages in clinical settings.
Properties
Molecular Formula |
C28H31NO10 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14?,19?,23?,25?,26?,27-,28-/m1/s1 |
InChI Key |
LWYJUZBXGAFFLP-LNGRTVLVSA-N |
Isomeric SMILES |
C[C@@]1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
shelf_life |
Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |
solubility |
H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |
Synonyms |
7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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